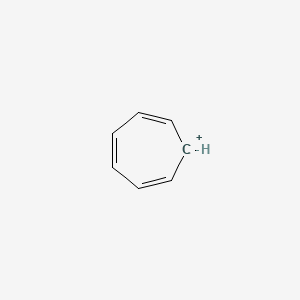![molecular formula C21H33Cl2N3O5S B1234966 N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride](/img/structure/B1234966.png)
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride is a methanesulfonanilide class III antiarrhythmic agent known for its ability to block potassium channels, specifically the human ether-à-go-go-related gene (hERG) channels . These channels are crucial for the repolarization of myocardial cells, making this compound a potent inhibitor of the rapid delayed rectifier potassium current (I_Kr) . This compound is primarily used in scientific research to study cardiac electrophysiology and the effects of hERG channel inhibition .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride is synthesized through a multi-step process involving the reaction of 6-methyl-2-pyridine with various reagents to form the final methanesulfonanilide structure . The synthesis typically involves the following steps:
Formation of the pyridine derivative: 6-methyl-2-pyridine is reacted with ethyl bromide to form 2-(6-methylpyridin-2-yl)ethyl bromide.
Piperidine formation: The pyridine derivative is then reacted with piperidine to form 1-[2-(6-methylpyridin-2-yl)ethyl]piperidine.
Coupling reaction: This intermediate is coupled with 4-(4-methylsulfonylaminobenzoyl) chloride to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-purity reagents, controlled reaction conditions, and efficient purification methods to ensure the final product’s quality and yield .
Análisis De Reacciones Químicas
Types of Reactions
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride primarily undergoes substitution reactions due to the presence of reactive functional groups such as the methanesulfonanilide moiety . It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Substitution reactions: Typically involve nucleophiles such as amines or thiols.
Oxidation reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can form various substituted derivatives of this compound .
Aplicaciones Científicas De Investigación
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride is widely used in scientific research due to its potent inhibitory effects on hERG channels . Some of its key applications include:
Mecanismo De Acción
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride exerts its effects by selectively blocking hERG channels, which are voltage-gated potassium channels primarily found in the heart . By binding to the open state of these channels, this compound inhibits the I_Kr current, leading to prolonged cardiac action potential duration and QT interval . This mechanism is crucial for its antiarrhythmic properties but also poses a risk of proarrhythmic effects under certain conditions .
Comparación Con Compuestos Similares
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride belongs to the methanesulfonanilide class of compounds, which includes other hERG channel blockers such as dofetilide and ibutilide . Compared to these compounds, this compound is unique due to its high potency and selectivity for hERG channels . The half-maximal inhibitory concentration (IC_50) of this compound for hERG channels is significantly lower than that of dofetilide and ibutilide, making it a more potent inhibitor .
List of Similar Compounds
Propiedades
Fórmula molecular |
C21H33Cl2N3O5S |
|---|---|
Peso molecular |
510.5 g/mol |
Nombre IUPAC |
N-[4-[1-[2-(6-methylpyridin-2-yl)ethyl]piperidine-4-carbonyl]phenyl]methanesulfonamide;dihydrate;dihydrochloride |
InChI |
InChI=1S/C21H27N3O3S.2ClH.2H2O/c1-16-4-3-5-19(22-16)12-15-24-13-10-18(11-14-24)21(25)17-6-8-20(9-7-17)23-28(2,26)27;;;;/h3-9,18,23H,10-15H2,1-2H3;2*1H;2*1H2 |
Clave InChI |
AJNFQUKPBCGJKX-UHFFFAOYSA-N |
SMILES canónico |
CC1=NC(=CC=C1)CCN2CCC(CC2)C(=O)C3=CC=C(C=C3)NS(=O)(=O)C.O.O.Cl.Cl |
Pictogramas |
Irritant |
Sinónimos |
2-methyl-6-(2-(4-(4-methylsulfonylamino)benzoylpiperidin-1-yl)ethyl)pyridine E 4031 E-4031 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[Hydroxy-(4-phenylphenyl)methyl]-3-methyl-6-propan-2-yl-1-cyclohexanone](/img/structure/B1234888.png)



![1-hexadecanoyl-2-[(Z)-octadec-9-enoyl]-sn-glycero-3-cytidine 5'-diphosphate](/img/structure/B1234896.png)







